molecular formula C6H7N B1241545 1H-Pyrrole, 3-ethenyl- CAS No. 71580-34-2

1H-Pyrrole, 3-ethenyl-

Cat. No. B1241545
CAS RN: 71580-34-2
M. Wt: 93.13 g/mol
InChI Key: PLXFPCQGPZECLF-UHFFFAOYSA-N
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Description

“1H-Pyrrole, 3-ethenyl-” is a chemical compound with the molecular formula C6H7N . It is also known as 3-ethyl-1H-pyrrole .


Synthesis Analysis

While specific synthesis methods for “1H-Pyrrole, 3-ethenyl-” were not found, there are related studies on the synthesis of pyrrole derivatives. For instance, an efficient two-step protocol for the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives from conveniently accessed 2,3-diketoesters has been developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrrole, 3-ethenyl-” include a molecular weight of 93.13 . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

Anti-Inflammatory Activity

1H-Pyrrole derivatives, including 3-ethenyl variants, have been found to possess significant anti-inflammatory activity. For instance, a study demonstrated that certain 1H-pyrrole-3-carbonitrile derivatives exhibit more potent activity compared to the standard drug etoricoxib, especially in reducing paw edema in rats (Dholakia, 2023).

Intramolecular Reactions and Isomerization

1H-Pyrrole compounds are involved in unique intramolecular reactions. A study highlighted how 2-[2-(2-Pyrrolyl)ethenyl]pyridine undergoes trans→cis isomerization and intramolecular hydrogen atom transfer, leading to the formation of excited-state tautomers (Obi, Sakuragi, & Arai, 1998).

Electrochromic and Ion Receptor Properties

The electroanalytic, spectroscopic, and thermal properties of N-linked polybispyrroles based on 1H-pyrrole derivatives have been explored, showing promise as electrochromic materials and ion receptors. These materials display reversible redox processes and selective responses to ions like Na+ and Ag+ (Mert, Demir, & Cihaner, 2013).

Chemical Reactivity and Molecular Structure

Research on 1H-pyrrole derivatives has led to insights into their molecular structure and chemical reactivity. For instance, the study of 1,9-bis(2-cyano-2-ethoxycarbonylvinyl)-5-(2-chlorophenyl)-dipyrromethane revealed important intramolecular hydrogen bonding and electrophilic properties (Tiwari, Kumar, Rawat, & Singh, 2013).

Nonlinear Optical/Electro-Optic Materials

1H-Pyrrole derivatives have been used in the synthesis of donor-acceptor chromophores for nonlinear optical and electro-optic applications. These materials exhibit significant properties such as high transparency and intrinsic acentric structures, making them suitable for advanced technological applications (Facchetti et al., 2003).

Safety and Hazards

While specific safety and hazard information for “1H-Pyrrole, 3-ethenyl-” was not found, it’s important to note that pyrrole compounds can be flammable and may form explosive mixtures with air. They may also decompose when heated, leading to the release of irritating gases and vapors .

Future Directions

Future research could focus on the synthesis of new pyrrole derivatives and their potential applications. For example, new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities .

properties

IUPAC Name

3-ethenyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-2-6-3-4-7-5-6/h2-5,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXFPCQGPZECLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433658
Record name 1H-Pyrrole, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71580-34-2
Record name 1H-Pyrrole, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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